molecular formula C10H10N2O3 B1328206 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171850-34-2

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1328206
CAS No.: 1171850-34-2
M. Wt: 206.2 g/mol
InChI Key: CRJXXZUQPBLHRU-UHFFFAOYSA-N
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Description

5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound combining a furan ring substituted with a carboxylic acid group at position 2 and a pyrazole ring substituted with a methyl group at position 5, linked via a methylene bridge.

Properties

IUPAC Name

5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJXXZUQPBLHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Major Products

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound is being explored as a pharmacophore in drug design due to its biological activity associated with the pyrazole ring. Research indicates that derivatives of pyrazole compounds often exhibit significant therapeutic effects against various diseases, including cancer and bacterial infections.

Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties, particularly against Mycobacterium tuberculosis. For instance, spirocyclic compounds containing furoic acid derivatives have demonstrated effective antibacterial activity, suggesting that 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid could be further investigated for similar applications .

Mechanism of Action : The mechanism involves interactions with specific molecular targets such as enzymes and receptors. The dual-ring structure allows for hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets.

Organic Synthesis

Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex heterocyclic compounds through various chemical reactions, including alkylation and cyclocondensation.

Synthetic Routes : The synthesis typically involves the formation of the pyrazole ring followed by the introduction of the methyl group via alkylation reactions. Such synthetic pathways are crucial for developing new materials with desired properties.

Biological Studies

Research on Biological Interactions : The compound is utilized in studies aimed at understanding the interactions between heterocyclic compounds and biological targets. This research is essential for elucidating the roles these compounds play in biological systems and their potential therapeutic effects.

Industrial Applications

Material Development : Due to its stability and reactivity, this compound is being considered for use in developing new materials such as polymers and resins. These materials can have applications in various industries, including pharmaceuticals and materials science.

Case Studies

  • Antibacterial Activity Against M. tuberculosis : A study involving spirocyclic azetidines highlighted the effectiveness of similar furoic acid derivatives against M. tuberculosis, demonstrating lower minimum inhibitory concentrations compared to traditional antibiotics like isoniazid. This suggests that this compound could be a promising candidate for further research in tuberculosis treatment .
  • Cancer Cell Line Studies : In vitro studies have shown that compounds with similar structural motifs can effectively inhibit cancer cell growth. For example, pyrazole derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects which warrant further exploration of this compound's potential in oncology .

Mechanism of Action

The mechanism of action of 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The furan ring can also participate in similar interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of pyrazole-furan hybrids is evident in the following derivatives, which differ in substituent patterns, electronic effects, and biological or chemical behaviors:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Pyrazole Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid 5-methyl C₁₀H₁₀N₂O₃ 206.20 Potential hydrogen-bonding motifs; unexplored bioactivity. N/A (Hypothetical)
5-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid 3,5-dimethyl C₁₁H₁₂N₂O₃ 220.23 Enhanced steric bulk; used in coordination chemistry.
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid 4-bromo, 3,5-dimethyl C₁₁H₁₁BrN₂O₃ 299.12 Bromine substitution increases reactivity; irritant (GHS classification).
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid 3,5-dimethyl, 4-nitro C₁₁H₁₁N₃O₅ 265.23 Nitro group enhances electron-withdrawing effects; used in high-throughput screening (MLS000716401).
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid 3,5-bis(difluoromethyl) C₈H₇F₄N₂O₃ 270.15 Fluorine substitution improves lipophilicity; potential pharmacokinetic optimization.

Key Comparative Insights :

Electron-Withdrawing Groups (e.g., nitro, bromo): The nitro-substituted derivative (CAS 380580-59-6) shows enhanced electrophilicity, making it suitable for nucleophilic substitution reactions . Bromine in 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid introduces a reactive site for cross-coupling reactions .

Physicochemical Properties :

  • Lipophilicity : Fluorinated derivatives (e.g., 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid) demonstrate improved membrane permeability due to fluorine’s hydrophobic character .
  • Hazard Profiles : Brominated and nitro-substituted compounds are classified as irritants, necessitating careful handling .

Biological Activity

5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazole ring known for its diverse biological properties and a furan ring, which is prevalent in various natural products. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and comparative analyses.

Structural Characteristics

  • IUPAC Name : 5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
  • Molecular Formula : C10H10N2O3
  • Molar Mass : 206.20 g/mol
  • CAS Number : 1171850-34-2

Physical Properties

PropertyValue
AppearanceWhite crystalline powder
Melting PointNot specified
Density1.40 g/cm³ (predicted)
pKa3.15 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity. The furan ring enhances the binding affinity and specificity of the compound towards these targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazole showed notable scavenging activity against free radicals, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In one investigation, various synthesized pyrazoles were evaluated for their antibacterial activity against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria using the paper disc diffusion method. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like streptomycin .

Table: Antimicrobial Activity Results

CompoundInhibition Zone (mm)Bacteria
5-methyl-2-(5-methyl-pyrazol)15E. coli
5-methyl-2-(5-methyl-pyrazol)18S. aureus

Anti-inflammatory Properties

Additionally, studies have suggested that compounds containing a pyrazole moiety may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential therapeutic application in inflammatory diseases .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to determine how modifications on the pyrazole ring influenced biological activity. It was found that substituents at specific positions significantly enhanced both antioxidant and antimicrobial activities, emphasizing the importance of structural optimization in drug design .

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